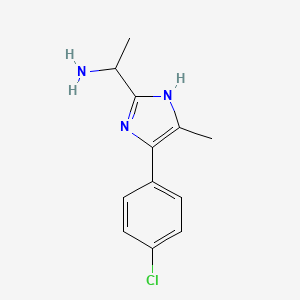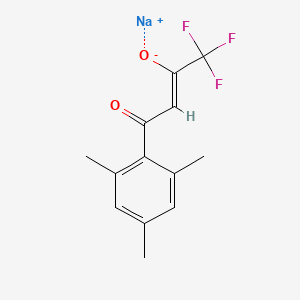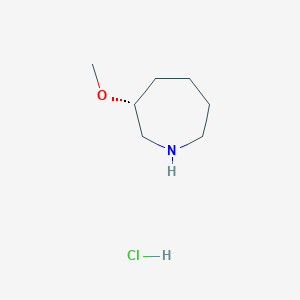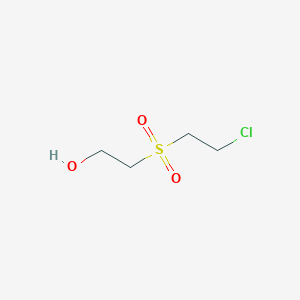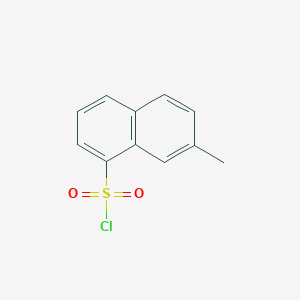
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring, along with a dimethylpropan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
3-bromo-5-methylphenylamine: A simpler analog lacking the dimethylpropan-1-amine backbone.
Uniqueness
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with chiral environments. The presence of both bromine and methyl groups on the phenyl ring, along with the dimethylpropan-1-amine backbone, provides distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H18BrN |
|---|---|
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
Clé InChI |
WWXSFBZWNRKAHM-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)Br)[C@H](C(C)(C)C)N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)

![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)
